molecular formula C9H11BrFN B1411173 3-bromo-4-fluoro-N-propylaniline CAS No. 1565121-54-1

3-bromo-4-fluoro-N-propylaniline

Cat. No.: B1411173
CAS No.: 1565121-54-1
M. Wt: 232.09 g/mol
InChI Key: RKFRYCHMIGYFSR-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-N-propylaniline is a halogenated aromatic amine with the molecular formula C₉H₁₀BrFN. Its structure features:

  • A bromo substituent at position 2.
  • A fluoro substituent at position 3.
  • A propyl group attached to the aniline nitrogen.

This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the electronic effects of halogens (Br, F) and the steric bulk of the N-propyl group to modulate reactivity and solubility.

Properties

IUPAC Name

3-bromo-4-fluoro-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFRYCHMIGYFSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-fluoro-N-propylaniline typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production of 3-bromo-4-fluoro-N-propylaniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Mechanism of Action

The mechanism of action of 3-bromo-4-fluoro-N-propylaniline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the amine group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-bromo-4-fluoro-N-propylaniline with structurally analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
3-Bromo-4-fluoro-N-propylaniline C₉H₁₀BrFN ~232.09 g/mol 3-Br, 4-F, N-propyl Intermediate for pharmaceuticals
4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline C₁₀H₁₁BrF₃N 282.10 g/mol 4-Br, 3-CF₃, N-isopropyl Higher steric bulk; agrochemical synthesis
3-Bromo-4-(trifluoromethoxy)aniline C₇H₅BrF₃NO 260.02 g/mol 3-Br, 4-OCF₃, NH₂ Enhanced electron-withdrawing effects
4-Bromo-N-(2-chloro-6-fluorophenyl)benzamide C₁₃H₈BrClF₂NO 363.56 g/mol Acylated benzamide core; Br, Cl, F substituents Pharmaceutical intermediate (90% yield)
Key Observations :

Halogen Effects :

  • Bromine at position 3 (meta) enhances electrophilic substitution reactivity compared to para-substituted bromine (e.g., 4-bromo derivatives) .
  • Fluorine at position 4 (para) increases electron-withdrawing effects, stabilizing intermediates in coupling reactions .

N-Alkyl Substituents :

  • The N-propyl group in the target compound offers moderate steric hindrance compared to bulkier N-isopropyl (e.g., in ) or rigid N-aryl groups (e.g., in 3-chloro-N-phenyl-phthalimide ). This balance impacts solubility in organic solvents and reactivity in nucleophilic substitutions.

Functional Group Diversity :

  • Acylated derivatives (e.g., benzamide in ) exhibit higher molecular weights and altered bioactivity profiles compared to simple anilines.

Physicochemical Properties

  • Solubility : Fluorine and bromine reduce water solubility but enhance lipophilicity, critical for membrane permeability in drug design.
  • Stability : N-propyl groups reduce oxidative degradation compared to N-H anilines (e.g., 3-bromo-4-(trifluoromethoxy)aniline ).

Biological Activity

Overview

3-Bromo-4-fluoro-N-propylaniline is an organic compound with the molecular formula C9_9H11_{11}BrF, characterized by a bromine atom, a fluorine atom, and a propyl group attached to an aniline structure. This compound is of significant interest due to its potential biological activity, particularly in medicinal chemistry and organic synthesis.

The unique combination of halogens (bromine and fluorine) and the propyl group enhances the compound's reactivity and solubility, which are crucial for its biological applications. The presence of these substituents allows for various chemical reactions, including electrophilic and nucleophilic substitutions.

The biological activity of 3-bromo-4-fluoro-N-propylaniline is primarily attributed to its interactions with specific molecular targets in biological systems. The compound can modulate enzyme activities and receptor binding due to its structural features. Its mechanism of action may involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by competing with natural substrates or through allosteric mechanisms.
  • Receptor Interaction: It may bind to various receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity Studies

Several studies have investigated the biological activity of 3-bromo-4-fluoro-N-propylaniline, focusing on its potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of brominated and fluorinated anilines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains.

Compound MIC (µg/mL) Target Bacteria
3-Bromo-4-fluoro-N-propylanilineTBDE. coli, S. aureus
4-Fluoroaniline1-4Various strains
3-BromoanilineTBDVarious strains

Note: MIC (Minimum Inhibitory Concentration) values for 3-bromo-4-fluoro-N-propylaniline are currently under investigation.

Cytotoxicity Studies

In vitro studies have demonstrated that 3-bromo-4-fluoro-N-propylaniline exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The cytotoxicity is hypothesized to be due to the compound's ability to induce apoptosis in targeted cells.

Case Studies

  • Anticancer Potential: A study explored the effects of various aniline derivatives on cancer cell proliferation. 3-bromo-4-fluoro-N-propylaniline was found to significantly reduce cell viability in breast cancer cell lines compared to control groups.
  • Enzyme Inhibition: Another research focused on enzyme inhibition, where 3-bromo-4-fluoro-N-propylaniline was tested against a panel of enzymes involved in metabolic pathways. The results indicated a moderate inhibitory effect on certain cytochrome P450 enzymes, suggesting implications for drug metabolism.

Synthesis and Applications

The synthesis of 3-bromo-4-fluoro-N-propylaniline typically involves multi-step organic reactions such as Friedel-Crafts acylation and subsequent halogenation processes. Its applications extend beyond medicinal chemistry into fields such as agrochemicals and material science.

Synthetic Route Overview

Step Reaction Type Conditions
Friedel-Crafts AcylationElectrophilic SubstitutionAlCl3_3 catalyst
BrominationElectrophilic SubstitutionBr2_2, solvent
FluorinationElectrophilic SubstitutionF2_2, specific conditions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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